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Compound of Interest

4-Methoxy-5-nitropyridin-2(1H)-
Compound Name:
one

Cat. No.: B033052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 4-
Methoxy-5-nitropyridin-2(1H)-one, a key intermediate in the synthesis of various
pharmacologically active compounds.

Core Molecular Data

The fundamental molecular characteristics of 4-Methoxy-5-nitropyridin-2(1H)-one are
summarized below. These data are essential for stoichiometric calculations in synthesis,
analytical characterization, and computational modeling.

Parameter Value Reference
Molecular Formula CeHeN204 [1112][3]
Molecular Weight 170.12 g/mol [1][2]13]
CAS Number 607373-82-0 [11[4]

2-Hydroxy-4-methoxy-5-
Synonyms nitropyridine, 4-Methoxy-5- [1][5]
nitropyridin-2-ol
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Role in Synthesis

4-Methoxy-5-nitropyridin-2(1H)-one is a valuable building block in medicinal chemistry,
primarily utilized in the preparation of kinase inhibitors. Notably, it serves as a precursor for the
synthesis of Rho-Kinase (ROCK) inhibitors, which are investigated for their therapeutic
potential in conditions such as hypertension and glaucoma. It is also used in the preparation of
aminofurans as potent inhibitors of AKT kinase.[1] The strategic placement of the methoxy and
nitro groups on the pyridinone ring allows for diverse chemical modifications, making it a
versatile intermediate in the development of targeted therapies.

lllustrative Experimental Protocol: Synthesis of a
Related Pyridin-2(1H)-one Derivative

While a specific protocol for the synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one is not
readily available in the public domain, a representative procedure for the methylation of a
related pyridinone derivative is described in the literature. This illustrates a key transformation
often employed in the synthesis of such compounds.

Procedure: O-Methylation of 3-Bromo-5-nitropyridin-2(1H)-one

To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.26 g, 5.75 mmol) in anhydrous toluene (57
mL) under an argon atmosphere, crushed silver(l) carbonate (Ag2COs, 2.15 g, 7.8 mmol, 1.4
equivalents) and methyl iodide (Mel, 3.52 mL, 57 mmol, 10 equivalents) are added. The
resulting mixture is stirred at room temperature overnight. Following the reaction, the mixture is
filtered through a pad of Celite, which is then washed with ethyl acetate. The filtrate is
concentrated under reduced pressure, and the crude product is purified by column
chromatography on silica gel (eluent: cyclohexane/EtOAc, 95:5 to 6:4) to yield the O-
methylated product, 3-bromo-2-methoxy-5-nitropyridine.

Biological Context: The Rho-Kinase (ROCK)
Signaling Pathway

Given its role as a precursor to ROCK inhibitors, understanding the Rho-Kinase signaling
pathway is crucial for researchers in this field. The pathway is a key regulator of cellular
contraction, motility, and morphology.
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Caption: The Rho-ROCK signaling pathway, a target for inhibitors derived from 4-Methoxy-5-
nitropyridin-2(1H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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